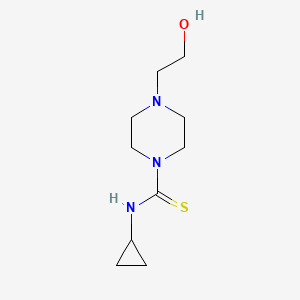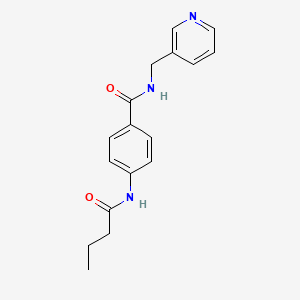
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as CPPET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule is a thiol-containing piperazine derivative that has been shown to have a variety of interesting biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to act as a thiol-modifying agent, potentially affecting the function of proteins involved in various cellular processes. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on matrix metalloproteinases. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to have anti-inflammatory effects, potentially through its effects on the nuclear factor kappa B (NF-κB) pathway. Additionally, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have effects on the cardiovascular system, potentially through its effects on nitric oxide signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have a variety of interesting biochemical and physiological effects, making it a potentially useful tool for investigating various cellular processes. However, there are also limitations to the use of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain types of experiments. Additionally, the effects of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may be cell-type specific, which may limit its generalizability to other cell types.
Zukünftige Richtungen
There are many potential future directions for research on N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and arthritis. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential as a therapeutic agent. Additionally, further investigation is needed to determine the cell-type specific effects of N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and to identify potential biomarkers for its activity. Overall, N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a promising compound with many potential applications in scientific research.
Synthesemethoden
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperazine with 2-bromoethanol followed by reaction with thiourea. This method yields N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide as a white solid with a melting point of approximately 122-124°C. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. N-cyclopropyl-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for conditions such as arthritis and cancer.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3OS/c14-8-7-12-3-5-13(6-4-12)10(15)11-9-1-2-9/h9,14H,1-8H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERZWZCXOCOREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)

![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)

![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

